molecular formula C20H24N2O2 B5526068 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5526068
M. Wt: 324.4 g/mol
InChI Key: YVNNWBDUJDYFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its derivatives involves multiple steps including esterification, hydrazide formation, and subsequent cyclization processes. Compounds like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising activity and considerable stability, highlighting the importance of structural modifications in enhancing the properties of the parent compound (Bardiot et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The structural data help in understanding the conformation and the spatial arrangement of the molecule which are crucial for its biological activity and chemical reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide derivatives includes their participation in various organic reactions such as oligomerization and Mannich reactions, leading to a wide range of compounds with different properties and potential applications. These reactions are influenced by the nature of the substituents and the reaction conditions (Nomura et al., 1978).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These properties are often determined through experimental studies and contribute to the compound’s characterization and potential for formulation (Chin, Fronczek, & Isovitsch, 2009).

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • A study by Bardiot et al. (2015) found that derivatives of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide exhibit broad-spectrum antifungal properties against Candida and Aspergillus species. The development of these compounds included modifications to improve plasmatic stability while maintaining antifungal efficacy, demonstrating significant in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
  • Research by Gul et al. (2017) into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial activity against selected microbial species. The synthesized compounds exhibited variable activity levels compared to reference standards, indicating the potential for further exploration in antimicrobial applications (Gul et al., 2017).

Synthesis and Chemical Properties

  • Jayadevappa et al. (2012) synthesized a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid. These compounds were tested for antimicrobial activity and showed superior in vitro activity compared to standard drugs. This highlights the synthetic versatility of the compound and its potential as a basis for developing new antimicrobial agents (Jayadevappa et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety precautions for handling organic compounds, such as avoiding inhalation or skin contact, would likely apply .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it might be studied further as a potential drug .

Mechanism of Action

Target of Action

SMR000013269, also known as 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide or cid_649839, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in cellular processes such as protein folding, degradation, and the response to stress conditions.

Mode of Action

The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and infection persistence. By targeting DnaK, SMR000013269 disrupts the biofilm formation process, potentially making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

By inhibiting DnaK, SMR000013269 may disrupt this protective mechanism, making the bacteria more vulnerable to external stressors .

Result of Action

The primary result of SMR000013269’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially make the bacteria more susceptible to antibiotic treatment and reduce the persistence of infections.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(21-10-11-22-12-14-24-15-13-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNNWBDUJDYFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenyl-4-yl-N-(2-morpholin-4-yl-ethyl)-acetamide

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